molecular formula C5H7NO4 B1266071 Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- CAS No. 6737-24-2

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

Cat. No.: B1266071
CAS No.: 6737-24-2
M. Wt: 145.11 g/mol
InChI Key: NEYTXADIGVEHQD-UHFFFAOYSA-N
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Description

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Acrylamidoglycolic acid, also known as Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- or 2-Acrylamidoglycolic acid, is a compound with a wide range of applications, particularly in the field of polymer science . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known to be used in the synthesis of ph-responsive, semi-interpenetrating polymer hydrogels . These hydrogels have applications in controlled drug release and antimicrobial activity .

Mode of Action

Acrylamidoglycolic acid interacts with its targets through the process of polymerization . It is used in the synthesis of polymers via free radical polymerization . The resulting polymers exhibit pH-responsive behavior, which is crucial for their application in drug delivery systems .

Biochemical Pathways

The biochemical pathways affected by Acrylamidoglycolic acid are primarily related to its role in the synthesis of polymers . The polymers synthesized using Acrylamidoglycolic acid can respond to changes in pH, which can affect various biochemical pathways related to drug delivery and antimicrobial activity .

Pharmacokinetics

The polymers synthesized using acrylamidoglycolic acid are known to exhibit controlled drug release behavior , which suggests that the compound may have significant implications for drug bioavailability.

Result of Action

The molecular and cellular effects of Acrylamidoglycolic acid’s action are primarily observed in its role in the synthesis of pH-responsive polymers . These polymers can encapsulate drugs and release them in a controlled manner in response to changes in pH . Additionally, these polymers exhibit antimicrobial activity, suggesting that Acrylamidoglycolic acid may have a role in combating multi-drug-resistant bacteria .

Action Environment

The action of Acrylamidoglycolic acid is influenced by environmental factors such as pH . The polymers synthesized using Acrylamidoglycolic acid are pH-responsive, meaning their behavior changes in response to the acidity or alkalinity of their environment . This property is crucial for their application in drug delivery systems, where the release of the encapsulated drug needs to be controlled based on the pH of the target site .

Properties

IUPAC Name

2-hydroxy-2-(prop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-2-3(7)6-4(8)5(9)10/h2,4,8H,1H2,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYTXADIGVEHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70748-29-7
Record name Poly(acrylamidoglycolic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70748-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00863935
Record name Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6737-24-2
Record name 2-Acrylamidoglycolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6737-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-hydroxy-2-((1-oxo-2-propen-1-yl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxy[(1-oxoallyl)amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a polymerization vessel equipped with a reflux condenser, stirrer rod and thermometer, is added an emulsion consisting of 44 parts by weight of methyl methacrylate, 56 parts by weight of n-butyl-acrylate, 61.5 parts by weight of completely deionized water, 1.5 parts by weight of the sodium salt of a sulfated additive product of tri-isobutyl phenol and 7 moles of ethylene oxide, and of 0.25 parts by weight of ammonium peroxydisulfate over the course of 4 hours, with stirring, to a solution warmed to 80° C. and consisting of 0.04 parts by weight of ammonium peroxydisulfate and 0.02 parts by weight orf the abovementioned emulsifiers in 40 parts by weight of completely deionized water. Subsequently, the temperature is maintained at 80° C. for an additional 2 hours. A stable, coagulate-free dispersion having a solids content of about 50% is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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